1,3-Dimethylthiourea-d6

描述

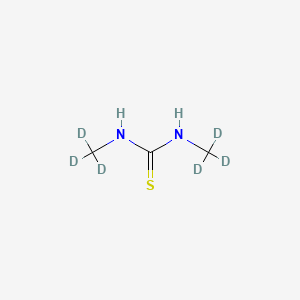

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-bis(trideuteriomethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCDUOXHFNUCKK-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=S)NC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation Strategies for 1,3 Dimethylthiourea D6

Direct Deuteration Routes and Synthetic Pathways for Thiourea (B124793) Derivatives

The synthesis of 1,3-Dimethylthiourea-d6 is most directly achieved by employing deuterated starting materials in established synthetic routes for thiourea derivatives. The primary method involves the reaction of two equivalents of a deuterated amine with a thiocarbonyl source.

One of the most common and efficient pathways is the reaction of methyl-d3-amine (CD₃NH₂) with carbon disulfide (CS₂). acs.orgresearchgate.netmdpi.com This reaction typically proceeds through the formation of a dithiocarbamate intermediate. The intermediate, upon reaction with a second equivalent of methyl-d3-amine, eliminates hydrogen sulfide to yield the final this compound product. The use of an oxidant like hydrogen peroxide can facilitate this one-pot reaction in an aqueous medium. researchgate.net

Another well-established route is the reaction of methyl-d3-amine with a suitable isothiocyanate. While this would typically be used for creating unsymmetrical thioureas, the principle of using a deuterated amine as a nucleophile is central. For symmetrical thioureas, pathways starting from carbon disulfide are often more direct. acs.org The synthesis of the key deuterated precursor, methyl-d3-amine, can be accomplished through various methods, including the reduction of deuterated nitromethane or via the Gabriel synthesis using deuterated methanol (B129727). google.comgoogle.comgoogleapis.com

The selection of the synthetic route depends on the availability of deuterated precursors, desired yield, and purity requirements. The direct approach, building the molecule from isotopically labeled precursors, is generally preferred over post-synthetic isotopic exchange to ensure precise and high levels of deuterium (B1214612) incorporation.

Table 1: Comparison of Synthetic Precursors for this compound

| Precursor 1 | Precursor 2 | General Method | Key Advantage |

|---|---|---|---|

| Methyl-d3-amine | Carbon Disulfide | Condensation | Atom-economic and direct route using a simple C1 and S1 source. acs.orgorganic-chemistry.org |

| Methyl-d3-amine | Methyl-d3-isothiocyanate | Nucleophilic Addition | Modular, but requires synthesis of the deuterated isothiocyanate. |

Advanced Purification Techniques for High Isotopic Purity this compound

Achieving high isotopic purity (typically >98%) is essential for the utility of deuterated standards. Following synthesis, the product is often a mixture of isotopologues (d₀, d₁, d₂, etc.). Standard purification methods like recrystallization are generally ineffective at separating these closely related compounds. Therefore, advanced chromatographic techniques are employed.

Chromatographic Separation: Both gas chromatography (GC) and liquid chromatography (LC) can separate isotopologues. nih.govgcms.cz The separation relies on subtle differences in physicochemical properties caused by the substitution of hydrogen with deuterium, known as the isotope effect.

Gas Chromatography (GC): In GC, deuterated compounds often exhibit slightly shorter retention times than their protiated analogs, a phenomenon known as the "inverse isotope effect." gcms.cz By using high-efficiency capillary columns, baseline separation of different isotopologues can be achieved, allowing for the isolation of the desired d₆-compound. nih.govgcms.cz

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC), particularly in reversed-phase mode, can also be used. Deuterated compounds typically elute slightly earlier than their non-deuterated counterparts due to minor differences in their interactions with the stationary phase. researchgate.net The choice of stationary and mobile phases is critical to optimize the separation of the isotopologue mixture.

Preparative chromatography, which uses larger columns to handle greater quantities of material, is the ultimate step to isolate the highly pure this compound from the reaction mixture.

Analytical Purity Assessment Beyond Basic Identification for Deuterated Compounds

Confirming the chemical identity and quantifying the isotopic purity of this compound requires specialized analytical techniques that can differentiate between isotopologues.

High-Resolution Mass Spectrometry (HRMS): This is the most powerful tool for determining isotopic purity. measurlabs.cominfinitalab.com HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (to within 0.001 Da). infinitalab.com This precision allows for the clear resolution of peaks corresponding to each isotopologue (from d₀ with no deuterium to d₆ with six deuterium atoms), which differ in mass by approximately 1.006 Da per deuterium atom. By analyzing the relative intensities of these peaks in the mass spectrum, the percentage of each isotopologue can be calculated, providing a precise measure of isotopic enrichment. nih.govresearchgate.netalmacgroup.com

Quantitative NMR (qNMR) Spectroscopy: Nuclear Magnetic Resonance is another essential technique.

¹H NMR: In a proton NMR spectrum, the purity is assessed by the diminution or absence of the signal for the methyl protons. The residual signal can be integrated against a certified internal standard to quantify the amount of non-deuterated or partially deuterated species. emerypharma.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A single resonance corresponding to the -CD₃ groups would be expected. The integration of this signal provides a direct measure of the deuterium content. sigmaaldrich.com

¹³C NMR: The carbon nucleus is sensitive to the number of attached deuterium atoms. The signal for the methyl carbon will be split into a multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift will be slightly altered (an isotope shift). This can be used to quantify the distribution of -CH₃, -CH₂D, -CHD₂, and -CD₃ groups in the sample. nih.gov

These advanced analytical methods are crucial for certifying the isotopic purity of this compound, ensuring its reliability as an internal standard for quantitative studies. mestrelab.com

Table 2: Analytical Techniques for Purity Assessment of this compound

| Technique | Information Provided | Key Advantage |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Distribution and relative abundance of all isotopologues (d₀-d₆). nih.gov | High mass accuracy allows for unambiguous separation and quantification of isotopologues. measurlabs.com |

| ¹H NMR Spectroscopy | Quantification of residual proton-containing species. | Provides information on the extent of deuteration by measuring what is "missing". |

| ²H NMR Spectroscopy | Direct detection and quantification of incorporated deuterium. sigmaaldrich.com | Directly measures the deuterium signal for unambiguous confirmation. |

Advanced Spectroscopic Characterization and Elucidation of Molecular Phenomena of 1,3 Dimethylthiourea D6

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy stands as a powerful tool for the structural and dynamic analysis of molecules. In deuterated systems such as 1,3-Dimethylthiourea-d6, where the six methyl protons are replaced by deuterium (B1214612) atoms, specific NMR techniques offer unique insights into its molecular behavior.

Deuterium NMR (²H NMR) for Site-Specific Molecular Dynamics and Structure Elucidation

Deuterium (²H) NMR spectroscopy is a specialized technique used to probe sites that have been isotopically labeled with deuterium. For this compound, the ²H NMR spectrum is characterized by a signal from the deuterated methyl (–CD₃) groups. Unlike the sharp signals in proton NMR, deuterium signals are typically broader due to the quadrupolar nature of the deuterium nucleus. magritek.com

Table 1: Representative ²H NMR Parameters for a Deuterated Methyl Group

| Parameter | Typical Value Range | Information Gained |

|---|---|---|

| Chemical Shift (δ) | 2.5 - 3.0 ppm | Electronic environment around the nucleus. |

| Quadrupolar Coupling Constant (QCC) | 165 - 175 kHz | Strength of the electric field gradient at the nucleus, related to C-D bond character. |

| Asymmetry Parameter (η) | < 0.1 | Deviation from cylindrical symmetry of the electric field gradient. |

| Spin-Lattice Relaxation Time (T₁) | Milliseconds to Seconds | Rate of molecular tumbling and internal rotations. |

Proton NMR (¹H NMR) Applications in Deuterated Media and Solvent Interaction Studies

In this compound, the ¹H NMR spectrum is simplified dramatically, primarily showing signals from the two N-H protons. The absence of the intense singlet from the methyl groups, which would typically appear around 2.5-3.0 ppm in the non-deuterated analogue, serves as direct confirmation of successful deuteration.

The chemical shift of the remaining N-H protons is highly sensitive to the molecular environment, particularly to hydrogen bonding. claremont.edu Studies on similar thiourea (B124793) and urea (B33335) derivatives show that the N-H signal position varies significantly with the solvent, concentration, and temperature, reflecting the extent of self-association and solvent-solute interactions. claremont.eduacs.org For example, in hydrogen-bond-accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the N-H protons will engage in hydrogen bonding with the solvent's oxygen atoms, leading to a downfield shift compared to less interactive solvents like chloroform-d (B32938) (CDCl₃). claremont.eduacs.org By monitoring these shifts, ¹H NMR becomes a powerful probe for studying intermolecular forces.

Table 2: Expected ¹H Chemical Shift of N-H Protons in this compound in Various Solvents

| Solvent | Expected δ (ppm) | Predominant Interaction |

|---|---|---|

| Chloroform-d (CDCl₃) | 5.5 - 6.5 | Weak hydrogen bonding, more self-association. claremont.edu |

| Acetone-d₆ | 6.0 - 7.0 | Moderate hydrogen bonding with solvent carbonyl. acs.org |

| DMSO-d₆ | 7.0 - 8.0 | Strong hydrogen bonding with sulfoxide (B87167) oxygen. acs.orgchemicalbook.com |

Note: Values are illustrative, based on data for analogous urea and thiourea compounds.

Carbon-13 NMR (¹³C NMR) and Nitrogen-15 NMR (¹⁵N NMR) for Comprehensive Structural Assignment and Electronic Environment Analysis

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton. oregonstate.edusavemyexams.com In this compound, two distinct carbon signals are expected: one for the thiocarbonyl carbon (C=S) and one for the deuterated methyl carbons (–CD₃). The C=S carbon is significantly deshielded due to the double bond and the electronegativity of the adjacent nitrogen atoms, typically resonating in the 180-185 ppm range. ichem.md The signal for the –CD₃ carbons will appear far upfield. Due to the one-bond coupling to deuterium (spin I=1), this signal will appear as a septet (1:2:3:4:3:2:1 pattern) and will be slightly shifted upfield compared to a standard –CH₃ group.

Nitrogen-15 NMR (¹⁵N NMR) offers direct insight into the electronic environment of the nitrogen atoms. Although ¹⁵N NMR is inherently insensitive, it can be a valuable tool, often utilized through indirect detection methods like HMBC. huji.ac.il The ¹⁵N chemical shift is sensitive to hybridization and participation in hydrogen bonding. claremont.edu For this compound, a single ¹⁵N resonance is expected since the two nitrogen atoms are chemically equivalent. Studying the ¹⁵N chemical shift as a function of solvent or temperature can provide further evidence of hydrogen bonding and changes in the C-N bond character. claremont.edu

Table 3: Predicted ¹³C and ¹⁵N NMR Chemical Shifts for this compound in DMSO-d₆

| Nucleus | Atom | Expected δ (ppm) | Multiplicity |

|---|---|---|---|

| ¹³C | C=S | ~181 | Singlet |

| ¹³C | -CD₃ | ~30 | Septet |

| ¹⁵N | -NH- | ~90-100 | Singlet (in decoupled spectrum) |

Note: Values are predictive and based on data for analogous thiourea compounds and known isotope effects. ichem.mdhuji.ac.il

Multi-dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Conformational Analysis and Intermolecular Interactions

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and probing spatial relationships.

HSQC and HMBC: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded nuclei, such as ¹H and ¹³C. researchgate.net For this compound, a ¹H-¹³C HSQC would show no signals, confirming the absence of C-H bonds. A ¹H-¹⁵N HSQC, however, would be very informative, showing a clear correlation between the N-H proton and the nitrogen atom, thus assigning the ¹⁵N chemical shift. The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range couplings (typically over 2-3 bonds). A ¹H-¹³C HMBC spectrum of this compound would be crucial, revealing correlations from the N-H proton to both the thiocarbonyl carbon and the deuterated methyl carbons, solidifying the complete structural assignment.

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) identifies nuclei that are close in space (< 5 Å), providing information about molecular conformation and intermolecular interactions. acs.org For this compound, a NOESY experiment could reveal the predominant conformation around the C-N bonds (e.g., syn vs. anti arrangement of the methyl groups relative to the sulfur atom). Furthermore, if the molecule forms dimers or larger aggregates, NOESY can detect intermolecular cross-peaks between protons of adjacent molecules, offering direct evidence of self-association. researchgate.net

Quantitative NMR (qNMR) Methodologies Utilizing Deuterated Standards for Reaction Monitoring and Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method for determining the concentration and purity of a substance without the need for identical reference standards. ox.ac.ukresearchgate.net The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it. fujifilm.com

To determine the purity of a this compound sample, one can use ¹H-qNMR with a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. resolvemass.canih.gov By accurately weighing the sample and the standard, the purity of the analyte can be calculated using the following equation: fujifilm.com

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Table 4: Parameters for qNMR Purity Calculation

| Parameter | Description |

|---|---|

| P | Purity of the compound |

| I | Integrated area of the NMR signal |

| N | Number of protons for the integrated signal |

| M | Molecular weight of the compound |

| m | Mass of the compound |

| analyte | Refers to this compound |

| std | Refers to the internal standard |

This method can quantify the chemical purity by integrating the N-H proton signal against the standard's signal. It can also determine the isotopic purity by detecting and quantifying any residual, non-deuterated methyl (–CH₃) proton signals.

Relaxation Studies and Diffusion-Ordered Spectroscopy (DOSY) for Investigating Molecular Mobility and Aggregation Phenomena

Diffusion-Ordered Spectroscopy (DOSY): DOSY is an NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. ucsb.edumagritek.com This makes DOSY exceptionally well-suited for studying aggregation phenomena. researchgate.netrsc.org

In a DOSY experiment on this compound, all its NMR signals should correspond to the same diffusion coefficient in a simple solution. However, many thiourea derivatives are known to self-associate in solution via hydrogen bonding to form dimers or larger oligomers. researchgate.net Such aggregation would lead to a larger effective molecular size and, consequently, a slower diffusion coefficient. By measuring the diffusion coefficient at various concentrations, DOSY can be used to detect and characterize this self-association behavior.

Table 5: Hypothetical DOSY Data for this compound in CDCl₃

| Concentration (mM) | Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) | Interpretation |

|---|---|---|

| 1 | 15.2 | Primarily monomeric species. |

| 10 | 14.1 | Onset of dimerization/aggregation. |

| 50 | 12.5 | Significant population of aggregated species. |

Note: Decreasing diffusion coefficient with increasing concentration is indicative of molecular aggregation.

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is exceptionally sensitive to isotopic substitution. The change in mass upon replacing hydrogen with deuterium significantly alters the vibrational frequencies of the associated bonds, providing a clear signature for studying molecular structure and dynamics.

Analysis of C-D and N-D Vibrational Frequencies and Anharmonicities

The substitution of hydrogen with deuterium in the methyl groups of 1,3-dimethylthiourea leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the non-deuterated isotopologue. The heavier mass of deuterium results in a lowering of the C-D stretching frequencies, typically observed in the 2100-2250 cm⁻¹ region, a significant shift from the C-H stretching region of approximately 2850-3000 cm⁻¹. Similarly, if the N-H protons were deuterated to N-D, their stretching frequencies would shift from around 3200-3400 cm⁻¹ to the 2300-2500 cm⁻¹ region. researchgate.net

These isotopic shifts can be approximated by the harmonic oscillator model, where the frequency is proportional to (k/μ)^1/2, with k being the force constant and μ the reduced mass. Since the force constant of the bond is largely unaffected by isotopic substitution, the frequency ratio ν(X-D)/ν(X-H) is approximately 1/√2. However, real molecular vibrations exhibit anharmonicity, meaning the potential energy well is not perfectly parabolic. acs.org This anharmonicity causes deviations from the idealized harmonic frequencies and is responsible for the appearance of overtone and combination bands in vibrational spectra. The analysis of these non-fundamental bands, although often weak, can provide deeper insights into the shape of the potential energy surface of the C-D and N-D bonds. acs.org Detailed studies on related deuterated thiourea compounds have utilized anharmonic calculations to better match theoretical spectra with experimental observations, highlighting the importance of considering these effects for accurate spectral assignment. nih.govacs.org

A comparative analysis of the vibrational frequencies of 1,3-Dimethylthiourea and its deuterated analogue, this compound, is presented in the table below. The data for the non-deuterated compound are based on established literature values, while the frequencies for the d6 isotopologue are predicted based on isotopic shift calculations and data from related deuterated compounds.

| Vibrational Mode | 1,3-Dimethylthiourea (cm⁻¹) | This compound (cm⁻¹) | Isotopic Effect |

| N-H Stretch | ~3350 | ~3350 | No change |

| C-H Stretch | ~2950 | Not Present | - |

| C-D Stretch | Not Present | ~2200 | New band |

| C=S Stretch | ~700 | ~700 | Minor shift |

| N-C-N Deformation | ~435 | ~435 | Minor shift |

Investigation of Inter- and Intramolecular Hydrogen Bonding Networks Through Deuteration

Thiourea and its derivatives are well-known for forming robust hydrogen-bonding networks, which dictate their crystal packing and influence their chemical properties. researchgate.netwm.edu Hydrogen bonds are electrostatic in nature, occurring between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen) and another nearby electronegative atom. savemyexams.com In 1,3-dimethylthiourea, the N-H protons act as hydrogen bond donors, while the sulfur atom and potentially the nitrogen atoms can act as acceptors.

Deuteration of the methyl groups in this compound does not directly involve the N-H protons responsible for the primary hydrogen bonding. However, subtle secondary isotopic effects on the electronic structure and vibrational modes can indirectly influence the strength and geometry of these interactions. More direct information is gleaned from studies where the N-H protons are substituted with deuterium. The N-D bond is slightly shorter and less polarizable than the N-H bond, which can lead to measurable changes in the geometry and strength of the hydrogen bonds. acs.org Neutron diffraction studies on thiourea and its fully deuterated counterpart, SC(ND₂)₂, have shown no significant structural changes upon deuteration, with N-H···S and N-D···S hydrogen bonds being present in both. acs.org

In the solid state, 1,3-dimethylthiourea is expected to form intermolecular N-H···S hydrogen bonds, creating chains or more complex networks. wm.edu Intramolecular hydrogen bonds are less likely in the common conformations due to the molecular geometry. The study of these networks is critical as they can influence the conformational preferences of the molecule.

Conformational Analysis and Isomeric Interconversions via Vibrational Signatures

The planarity of the thiourea backbone allows for different rotational isomers (conformers) depending on the orientation of the methyl groups relative to the C=S bond. For N,N'-dimethylthiourea, the possible conformers are trans-trans, trans-cis, and cis-cis. A pivotal study by Mido and colleagues using Raman spectroscopy on selectively deuterated N,N'-dimethylthiourea (s-DMTU) isotopologues provided definitive evidence for its conformation. researchgate.net

The study revealed that the Raman spectra of asymmetrically deuterated s-DMTU-d3 (CD₃NHCSNHCH₃) and s-DMTU-d5 (CD₃NDCSNDCH₃) exhibited a doubling of lines near 700 cm⁻¹ (assigned to νC=S) and 435 cm⁻¹ (assigned to δNCN/δNCS). researchgate.net This doubling was not observed in the spectra of the non-deuterated (s-DMTU-d0), fully deuterated (s-DMTU-d6, CD₃NHCSNHCD₃), or N-deuterated (s-DMTU-d2 and -d8) compounds. researchgate.net The line doubling in the asymmetrically deuterated species is a direct consequence of the molecule adopting a trans-cis conformation. This specific conformation makes the two methyl groups non-equivalent, and thus the -CH₃ and -CD₃ groups in s-DMTU-d3 can exist in two different isomeric forms, leading to the observed splitting of vibrational bands. In contrast, for the trans-cis conformer of s-DMTU-d6, both methyl groups are -CD₃, and for s-DMTU-d0, both are -CH₃, resulting in only a single environment for these groups and thus single vibrational lines for these modes. researchgate.net These findings conclusively demonstrate that N,N'-dimethylthiourea exists in a trans-cis conformation in both the solid state and in solution. researchgate.net

Mass Spectrometry (MS) for Isotopic Fidelity and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and isotopic enrichment of labeled compounds, as well as for elucidating their fragmentation patterns, which provides structural information.

High-Resolution Mass Spectrometry for Precise Isotopic Composition Determination

High-resolution mass spectrometry (HRMS) allows for the determination of the mass of a molecule with very high accuracy, typically to four or more decimal places. This precision is crucial for confirming the elemental composition of a compound. For this compound, HRMS can verify its successful synthesis and determine its isotopic purity.

The theoretical monoisotopic mass of the non-deuterated 1,3-Dimethylthiourea (C₃H₈N₂S) is 104.0408. nist.gov For the fully deuterated this compound (C₃H₂D₆N₂S), the theoretical monoisotopic mass is 110.0784. By analyzing the sample with HRMS, the measured mass can be compared to the theoretical mass, confirming the identity of the compound. Furthermore, the relative intensities of the molecular ion peaks corresponding to partially deuterated species can be quantified to assess the isotopic enrichment of the sample. The ability of modern high-resolution instruments to resolve isotopic fine structure can even distinguish between isotopomers that have the same nominal mass, such as those containing two deuterium atoms versus one ¹³C atom. nih.gov

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| 1,3-Dimethylthiourea | C₃H₈N₂S | 104.0408 nist.gov |

| This compound | C₃H₂D₆N₂S | 110.0784 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Deuterium-Dependent Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). This technique provides detailed structural information by revealing how a molecule breaks apart.

The electron ionization mass spectrum of non-deuterated N,N'-dimethylthiourea shows a prominent molecular ion peak and several characteristic fragment ions. nist.gov By comparing the MS/MS fragmentation patterns of 1,3-Dimethylthiourea and its d6 analogue, the fragmentation pathways can be elucidated with greater certainty. The mass shifts of the fragment ions upon deuteration reveal which parts of the molecule are retained in each fragment. d-nb.info

For protonated 1,3-dimethylthiourea, fragmentation is expected to be initiated by protonation at the most basic site, the sulfur atom. Subsequent fragmentation could involve the loss of methylamine (B109427) (CH₃NH₂) or the cleavage of the C-N bonds. In this compound, the loss of deuterated methylamine (CD₃NH₂) would result in a fragment ion with a mass three units higher than the corresponding fragment from the non-deuterated compound. The observation of such deuterium-dependent shifts allows for the unambiguous assignment of fragmentation pathways. For instance, a common fragmentation pathway for thioureas involves the formation of isothiocyanate ions. The fragmentation of protonated this compound would likely lead to the formation of a [CD₃-N=C=S]⁺H ion.

A proposed fragmentation pathway for this compound is outlined below, based on general fragmentation principles of thioureas.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion m/z (d6) | Proposed Neutral Loss |

| 111.08 ([M+H]⁺) | [CD₃NCSH]⁺ | 77.04 | CD₃NH₂ |

| 111.08 ([M+H]⁺) | [CH₃NCSH]⁺ (from d0) | 74.02 | CH₃NH₂ |

| 110.08 (M⁺˙) | [CD₃NCS]⁺˙ | 76.03 | CD₃NH |

| 110.08 (M⁺˙) | [CH₃NCS]⁺˙ (from d0) | 73.01 | CH₃NH |

The detailed analysis of these fragmentation patterns is critical for the structural characterization of thiourea derivatives and for understanding the influence of isotopic substitution on bond cleavage processes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Purity and Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the comprehensive characterization of isotopically labeled compounds such as this compound. This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it indispensable for assessing chemical and isotopic purity, as well as for identifying and quantifying trace volatile impurities. biomedpharmajournal.orgbas.bg The volatility of thiourea derivatives, or their derivatives, allows for effective separation on a GC column, while the mass spectrometer provides detailed structural information and precise mass measurements critical for distinguishing between the deuterated compound, its non-deuterated counterpart, and other related substances. tsijournals.comresearchgate.net

Purity Determination of this compound

The primary application of GC-MS in the analysis of this compound is the verification of its identity and the determination of its chemical and isotopic purity. A typical analysis involves injecting a solution of the compound into the GC system, where it is volatilized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. tsijournals.com

Chromatographic Separation: Under specific GC conditions, this compound will elute at a characteristic retention time. The purity is initially assessed by examining the resulting chromatogram. An ideal, highly pure sample would present a single, sharp, and symmetrical peak. The percentage of purity can be calculated by comparing the area of the main compound peak to the total area of all detected peaks.

Mass Spectrometric Identification: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is typically ionized by electron impact (EI). This process generates a positively charged molecular ion ([M]+•) and a series of fragment ions, which together form a unique mass spectrum that serves as a chemical fingerprint.

For this compound (Molecular Formula: C₃H₂D₆N₂S), the expected molecular weight is approximately 110.21 g/mol . usbio.net The mass spectrum is therefore expected to show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 110. The fragmentation pattern is crucial for confirming the structure. Based on the known fragmentation of its non-deuterated analog, 1,3-Dimethylthiourea (MW ≈ 104.18 g/mol ) nih.govnist.gov, key fragmentation pathways can be predicted. The non-deuterated form commonly shows a loss of a methylamino group, resulting in a fragment at m/z 74. nih.gov For the d6-labeled compound, fragmentation involves the deuterated methyl groups (CD₃).

The table below details the expected characteristic ions in the mass spectrum of this compound.

| Ion | Formula | Proposed Structure / Origin | Expected m/z |

|---|---|---|---|

| [M]+• | [C₃H₂D₆N₂S]+• | Molecular Ion | 110 |

| [M-CD₃]+ | [C₂H₂D₃N₂S]+ | Loss of a deuterated methyl radical | 92 |

| [M-NHCD₃]+• | [C₂H₂D₃NS]+• | Loss of a deuterated methylamino radical | 76 |

The presence of these specific ions at their predicted m/z values provides conclusive evidence for the identity and structural integrity of this compound.

Volatile Impurity Profiling

GC-MS is exceptionally sensitive for detecting and identifying volatile impurities that may be present from the synthesis or storage of this compound. mit.edu These impurities can include residual solvents, unreacted starting materials, and synthesis by-products, including incompletely deuterated species.

Common Impurity Types:

Residual Solvents: Solvents used during synthesis and purification, such as methanol (B129727) or ethanol, are common volatile impurities readily detected by GC-MS. glpbio.com

Isotopic Variants: A significant concern for isotopically labeled compounds is the presence of partially deuterated or non-deuterated species. For instance, the synthesis might yield 1-methyl-3-(methyl-d3)-thiourea (MW ≈ 107) or the fully non-deuterated 1,3-Dimethylthiourea (MW ≈ 104). nih.gov GC-MS can often separate these variants chromatographically and will definitively distinguish them by their different molecular ion masses. The ability to measure the ratio of a stable isotope-labeled tracer to its unlabeled tracee is a well-established capability of GC-MS. nih.gov

Synthesis By-products: Isomeric impurities, such as 1,1-Dimethylthiourea-d6, or by-products from side reactions could also be present. Their unique fragmentation patterns in the mass spectrometer would allow for their identification.

The following table summarizes potential volatile impurities and their key identifying features in a GC-MS analysis.

| Potential Impurity | Molecular Formula | Molecular Weight (g/mol) | Key Identifying m/z | Notes |

|---|---|---|---|---|

| 1,3-Dimethylthiourea | C₃H₈N₂S | 104.18 | 104, 74 | Non-deuterated analogue. nih.govnist.gov |

| 1-Methyl-3-(methyl-d3)-thiourea | C₃H₅D₃N₂S | 107.19 | 107 | Partially deuterated species. |

| Methanol | CH₄O | 32.04 | 32, 31 | Common residual solvent. tsijournals.com |

| Ethanol | C₂H₆O | 46.07 | 46, 45, 31 | Common residual solvent. |

Computational and Theoretical Investigations of 1,3 Dimethylthiourea D6

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are indispensable for dissecting the effects of deuteration on the molecular properties of 1,3-Dimethylthiourea-d6. Methods like Density Functional Theory (DFT) and ab initio calculations offer a powerful lens to examine its geometry, electronic landscape, and spectroscopic characteristics.

Theoretical calculations, such as those using Møller-Plesset second-order (MP2) perturbation theory or DFT functionals like B3LYP, are employed to determine the stable conformations of 1,3-dimethylthiourea. scispace.comfigshare.com The molecule primarily exists in trans-cis and trans-trans conformations regarding the orientation of the methyl groups relative to the C=S bond.

Upon deuteration of the methyl groups to form this compound, the fundamental electronic structure remains largely unchanged. The net charges on atoms and the energies of frontier molecular orbitals (HOMO and LUMO) are not significantly affected, as isotopic substitution does not alter the molecular charge distribution in the ground state. However, minor adjustments in geometry occur. The C-D bond length is slightly shorter than the C-H bond due to the lower zero-point vibrational energy (ZPVE) of the C-D bond. This can lead to minuscule changes in bond angles and dihedral angles throughout the molecule.

Computational studies on related thiourea (B124793) derivatives have successfully used DFT methods like B3LYP/6-311G(d,p) to compute geometry and electronic parameters, showing good correlation with experimental data. figshare.com For DMTU-d6, similar levels of theory would predict these subtle structural modifications.

| Parameter | Typical Calculated Value (d0) | Predicted Effect in d6 |

|---|---|---|

| C=S Bond Length | ~1.67 Å | Negligible change |

| C-N Bond Length | ~1.35 Å | Negligible change |

| C-H Bond Length (Methyl) | ~1.09 Å | Not Applicable |

| C-D Bond Length (Methyl) | Not Applicable | Slightly shorter than C-H (~1.08 Å) |

Spectroscopic techniques are highly sensitive to isotopic substitution, and computational methods can accurately predict these changes.

Vibrational Spectroscopy (IR and Raman): The most dramatic effect of deuteration is observed in vibrational spectra. The frequencies of vibrational modes involving the substituted atoms are significantly lowered due to the increased mass of deuterium (B1214612). Quantum chemical calculations can predict the IR and Raman spectra of DMTU-d6. researchgate.net Specifically, the C-H stretching vibrations in DMTU, typically found around 2900-3000 cm⁻¹, are replaced by C-D stretching vibrations in DMTU-d6 at much lower frequencies, approximately 2100-2200 cm⁻¹. Similarly, C-H bending modes are shifted to lower wavenumbers. Studies on N-deuterated analogs of N-methylthiourea have confirmed such isotopic shifts experimentally and computationally. researchgate.net

NMR Spectroscopy: In ¹H NMR spectroscopy, the signals corresponding to the methyl protons in DMTU disappear upon deuteration in DMTU-d6. In ¹³C NMR, the carbon atoms of the CD₃ groups exhibit a multiplet splitting pattern due to coupling with deuterium (which has a nuclear spin I=1). Furthermore, the ¹³C chemical shifts of the deuterated methyl carbons and the adjacent thiocarbonyl carbon are slightly shifted upfield. This "isotope shift" is a well-known phenomenon. Experimental ¹H NMR data for the non-deuterated 1,3-dimethylthiourea in CDCl₃ shows a doublet for the methyl protons around 3.02 ppm and a broad signal for the N-H protons around 6.51 ppm. chemicalbook.com Dynamic NMR studies have also been compared with theoretical predictions to understand conformational changes. scispace.com

| Spectroscopy | Feature in d0 Analog | Predicted Feature in d6 Analog |

|---|---|---|

| IR/Raman | C-H stretch (~2950 cm⁻¹) | C-D stretch (~2200 cm⁻¹) |

| IR/Raman | C-H bend (~1450 cm⁻¹) | C-D bend (~1050 cm⁻¹) |

| ¹H NMR | Methyl proton signal (~3.0 ppm) | Signal absent |

| ¹³C NMR | Methyl carbon signal (singlet) | Methyl carbon signal (multiplet, upfield shift) |

Isotopic substitution can influence the kinetics of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). For reactions involving the breaking of a C-H bond, the corresponding reaction with a C-D bond is typically slower because the C-D bond has a lower zero-point energy and is thus stronger.

Computational studies can model reaction pathways and calculate activation energies. For 1,3-dimethylthiourea, relevant processes include the rotational barriers around the C-N bonds and its tautomerization. scispace.comresearchgate.net A study on N,N'-dimethylthiourea calculated the activation energy for thione-thiol tautomerism to be approximately 69 kJ/mol. researchgate.net For DMTU-d6, any reaction mechanism where a C-D bond is broken or significantly perturbed in the transition state would exhibit a primary or secondary KIE. For instance, if a methyl C-D bond were involved in a hydrogen abstraction reaction, the calculated energetic barrier would be higher than for the corresponding C-H bond, leading to a slower reaction rate.

Molecular Dynamics Simulations for Dynamic Behavior in Solution and Solid State

While quantum chemical calculations excel at describing isolated molecules or small clusters, molecular dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase (solution or solid state) over time. nih.govjppres.com

MD simulations provide insights into how DMTU-d6 interacts with solvent molecules. The solvation shell structure, solvent reorganization dynamics, and thermodynamic properties of hydration can be analyzed. Studies on similar molecules like 1,3-dimethylurea (B165225) in water have shown that methyl groups influence the surrounding water structure. researchgate.net For DMTU-d6, the slightly smaller effective size and different vibrational dynamics of the CD₃ groups compared to CH₃ groups can subtly alter these interactions.

When studying solvation in deuterated solvents (e.g., D₂O), MD simulations can parse the complex interplay of isotope effects from both the solute and the solvent. acs.orgresearchgate.net The strength and lifetime of interactions between the solute and solvent molecules can be affected. For instance, the hydrogen/deuterium bonding between the thiocarbonyl sulfur atom of DMTU-d6 and water (H₂O or D₂O) molecules is a key interaction that dictates its solubility and dynamic behavior in aqueous solutions.

In the solid state or in concentrated solutions, intermolecular interactions determine the packing and aggregation behavior. For 1,3-dimethylthiourea, these interactions are dominated by N-H···S hydrogen bonds and van der Waals forces.

Conformational Equilibria and Tautomerism Studies

Computational chemistry provides powerful tools for investigating the dynamic molecular behavior of this compound, including its conformational landscape and the potential for tautomeric transformations. Theoretical studies, primarily on its non-deuterated analogue 1,3-Dimethylthiourea, offer significant insights into the rotational isomers and their interconversions, as well as the energetics of thione-thiol tautomerism.

Conformational Equilibria

The flexibility of the this compound structure is dominated by hindered rotation around the two carbon-nitrogen (C-N) bonds. This rotation gives rise to distinct, stable conformers. Theoretical calculations have been instrumental in identifying these conformers and quantifying their relative stabilities and the energy barriers that separate them.

Detailed computational analyses, including ab initio gas-phase electronic structure calculations using Moller-Plesset second-order (MP2) perturbation theory, have identified three key minima on the potential energy surface for the non-deuterated 1,3-Dimethylthiourea. scispace.com These conformers are defined by the orientation (Z for zusammen or E for entgegen) of the methyl groups relative to the sulfur atom across the C-N bonds. The three stable conformers are (Z,Z), (E,Z), and (E,E). scispace.com In a crystalline adduct with dioxane, the 1,3-Dimethylthiourea molecule was observed to adopt a conformation where one methyl group is trans and one is cis to the sulfur atom, corresponding to the (E,Z) conformer. researchgate.net

The relative energies of these conformers have been calculated to predict their equilibrium populations. scispace.com These theoretical predictions are often compared with experimental data from techniques like 13C dynamic Nuclear Magnetic Resonance (NMR) to validate the computational models. scispace.comumn.edu

Table 1: Calculated Relative Gas-Phase Energies of 1,3-Dimethylthiourea Conformers Data based on the non-deuterated analogue.

| Conformer | Calculation Method | Relative Energy (kcal/mol) |

| (Z,Z) | MP2/cc-pVDZ | 0.00 |

| (E,Z) | MP2/cc-pVDZ | 0.03 |

| (E,E) | MP2/cc-pVDZ | 2.50 |

This interactive table is based on data from gas-phase electronic structure calculations. scispace.com

The activation energies for the interconversion between these conformers have also been determined through the calculation of transition state energies. These barriers dictate the rate of conformational exchange. scispace.com

Table 2: Calculated Free Energies of Activation for Conformational Isomerization of 1,3-Dimethylthiourea in Aqueous Solution Data based on the non-deuterated analogue.

| Transformation | Activation Free Energy (kcal/mol) |

| (Z,Z) → (E,Z) | 10.7 |

| (E,Z) → (Z,Z) | 10.8 |

| (E,Z) → (E,E) | 12.5 |

This interactive table presents data from a study combining quantum mechanical calculations and 13C dynamic NMR results. scispace.comumn.edu

Tautomerism Studies

Beyond conformational changes, this compound can theoretically undergo thione-thiol tautomerism. This process involves the migration of a proton (or in this case, a deuteron) from a nitrogen atom to the sulfur atom, converting the thiocarbonyl group (C=S) into a thiol group (S-H) and forming a carbon-nitrogen double bond (C=N).

Quantum chemical calculations using Density Functional Theory (DFT) have been employed to investigate the energetics of this transformation for the parent compound, N,N'-dimethylthiourea. researchgate.net Such studies are crucial for determining the feasibility of the tautomeric transition by calculating the activation energy required.

A theoretical study calculated the activation energy for the transition from the thione form to the thiol form, providing insight into the stability of the predominant thione structure. researchgate.net

Table 3: Calculated Activation Energy for Thione-Thiol Tautomerism of N,N'-Dimethylthiourea Data based on the non-deuterated analogue.

| Tautomeric Transition | Calculation Method | Activation Energy (kJ/mol) |

| Thione → Thiol | DFT (B3LYP/6-31G(d,p)) | 69.05 |

This interactive table is based on data from quantum chemical calculations of the tautomeric transition states. researchgate.net

The relatively high activation barrier suggests that the thione form is significantly more stable and that the thione-thiol tautomerization is not a readily occurring process under standard conditions. researchgate.net

Mechanistic Studies and Kinetic Isotope Effects Kie Employing 1,3 Dimethylthiourea D6

Elucidation of Organic Reaction Mechanisms Using Deuterium (B1214612) Labeling

Deuterium-labeled compounds are instrumental in tracing the fate of specific atoms or functional groups throughout a reaction sequence. thalesnano.comyoutube.com By selectively introducing deuterium at the methyl groups of 1,3-dimethylthiourea, chemists can monitor the position of these groups in reaction intermediates and final products, typically using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). simsonpharma.com

In a hypothetical reaction where 1,3-dimethylthiourea-d6 participates in a multi-step synthesis, analyzing the deuterium's location in the products can confirm or refute a proposed mechanism. For instance, if a mechanism suggests the transfer or rearrangement of a methyl group, the presence or absence of a deuterated methyl group at the predicted position in the product provides direct evidence for that pathway.

Illustrative Example: Tracking a Methyl Group Transfer

Consider a reaction where 1,3-dimethylthiourea is proposed to react with an electrophile (E+), leading to a rearranged product. Using the deuterated analogue, this compound, allows for unambiguous tracking.

| Starting Material | Proposed Intermediate | Predicted Product | Analytical Finding | Conclusion |

| This compound | [Intermediate A-d6] | Product P with CD₃ group at position X | MS and NMR data confirm CD₃ at position X | The proposed methyl group transfer mechanism is supported. |

| This compound | [Intermediate B-d6] | Product Q with CD₃ group at position Y | No deuterium is found at position Y in the product | The alternative mechanism is refuted. |

This table is illustrative to demonstrate the principle of using deuterium labeling for mechanistic elucidation.

Primary Kinetic Isotope Effects (KIE) for C-H/C-D Bond Scission Analysis

A primary kinetic isotope effect occurs when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orgpkusz.edu.cn The C-D bond is stronger and has a lower zero-point vibrational energy than the corresponding C-H bond. libretexts.orggmu.edu Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to its non-deuterated counterpart. wikipedia.org

The magnitude of the primary KIE is expressed as the ratio of the rate constants (kH/kD). For C-H bond cleavage, this value is typically in the range of 6 to 10 at room temperature. wikipedia.org A large observed kH/kD value is strong evidence that the C-H bond is being broken in the slowest step of the reaction. pkusz.edu.cnprinceton.edu

If a reaction mechanism involves the deprotonation or radical abstraction from a methyl group of 1,3-dimethylthiourea in its rate-limiting step, employing this compound would reveal a significant primary KIE.

Hypothetical Research Finding: KIE in an Oxidation Reaction

A study investigating the oxidation of 1,3-dimethylthiourea by a strong oxidizing agent might propose a mechanism involving hydrogen atom abstraction from a methyl group as the rate-determining step. By comparing the reaction rates of the standard and deuterated compounds, the following data could be obtained.

| Reactant | Rate Constant (k) at 298 K (s⁻¹) | kH/kD | Mechanistic Implication |

| 1,3-Dimethylthiourea | 7.2 x 10⁻⁴ | 6.9 | A large primary KIE suggests C-H/C-D bond scission occurs in the rate-determining step. |

| This compound | 1.04 x 10⁻⁴ |

This table contains hypothetical data to illustrate a primary KIE measurement.

Secondary Kinetic Isotope Effects for Probing Transition State Structures and Steric Factors

Secondary kinetic isotope effects (SKIEs) are observed when the isotopically labeled bond is not broken or formed during the reaction but is located at or near the reaction center. princeton.edusnnu.edu.cn These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.orgsnnu.edu.cn SKIEs arise from changes in the vibrational environment of the C-D bond as the reaction proceeds from the reactant to the transition state. slideshare.net

A key application of SKIEs is distinguishing between reaction mechanisms, such as Sₙ1 and Sₙ2, by probing changes in hybridization at the α-carbon (the carbon adjacent to the reaction center). wikipedia.org

Normal SKIE (kH/kD > 1): Typically observed when the hybridization at the α-carbon changes from sp³ to sp², as in an Sₙ1 reaction. The C-H/C-D bending vibrations become less constricted in the sp²-like transition state, leading to a faster reaction for the hydrogen-containing compound. snnu.edu.cn

Inverse SKIE (kH/kD < 1): Often seen when the coordination number of the α-carbon increases in the transition state, making it more sterically crowded. The deuterium atom, being effectively smaller in vibrational amplitude, is better accommodated, leading to a slightly faster reaction for the deuterated compound. gmu.edu

In reactions involving this compound where the sulfur atom acts as a nucleophile, the deuterium atoms are on the β-carbons relative to the sulfur. A β-secondary KIE could provide information about the development of charge in the transition state, often through hyperconjugation.

Illustrative Data for SKIE Analysis

Let's consider the reaction of 1,3-dimethylthiourea acting as a nucleophile. The KIE could help characterize the transition state.

| Reaction Type | Hybridization Change at Sulfur | Expected kH/kD for β-SKIE | Transition State Implication |

| Sₙ2-like attack | sp² → sp³-like | > 1 (Normal) | Positive charge buildup on sulfur in the transition state, stabilized by hyperconjugation from C-H/C-D bonds. |

| Addition to carbonyl | sp² → sp³-like | < 1 (Inverse) | A more sterically crowded transition state. |

This table provides illustrative examples of how secondary KIEs could be interpreted.

Isotopic Perturbation of Equilibria for Understanding Tautomeric Systems and Proton Transfer

Isotopic substitution can also affect the position of a chemical equilibrium, a phenomenon known as an equilibrium isotope effect (EIE). researchgate.net This effect is particularly useful for studying systems involving rapid exchanges, such as tautomerism and proton transfer. chemrxiv.org Deuterium tends to favor the more stiffly bonded position, meaning it prefers the state where it is bound by a stronger force constant. researchgate.net

While 1,3-dimethylthiourea itself does not exhibit classical keto-enol tautomerism, the principle can be applied to study conformational equilibria. Research on dinitrosyl iron complexes has utilized 1,3-dimethylthiourea-d0, -d2, -d6, and -d8 to verify the molecule's conformation. researchgate.net Spectral analysis of these isotopologues helped confirm a trans-cis conformation, as this conformer could account for the observed spectral features that differed among the various deuterated versions. researchgate.net This demonstrates how deuterium labeling can perturb the energetic landscape just enough to allow for the characterization of subtle structural and equilibrium properties.

In a system where this compound could be in equilibrium between two different conformations or a protonated/deprotonated state, the deuterium substitution would slightly shift the equilibrium constant (K) compared to the hydrogenated version.

Hypothetical Equilibrium Data

Imagine a system where 1,3-dimethylthiourea (DMTU) is in equilibrium with a protonated form in an acidic solution.

| Equilibrium | Equilibrium Constant (K) | Isotope Effect (KH/KD) | Interpretation |

| DMTU-H⁺ ⇌ DMTU + H⁺ | K_H = 1.0 x 10⁻³ | 1.1 | The deuterated species is slightly less acidic, indicating that deuterium prefers to be in the protonated, more strongly bonded state. |

| DMTU-D⁺ ⇌ DMTU + D⁺ | K_D = 9.1 x 10⁻⁴ |

This table contains hypothetical data to illustrate an equilibrium isotope effect.

Applications in Advanced Analytical Methodologies

Development of Deuterated Internal Standards and Calibrants for Precise Quantitative Analysis

One of the primary applications of 1,3-Dimethylthiourea-d6 is as a deuterated internal standard for quantitative analysis, particularly in mass spectrometry (MS)-based methods like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net The use of stable isotope-labeled internal standards is a gold standard technique for achieving high precision and accuracy in the quantification of endogenous and exogenous compounds in complex biological matrices. nih.govresearchgate.net

Deuterated standards, such as this compound, are ideal internal standards because they exhibit nearly identical chemical and physical properties to their non-deuterated (protium) counterparts. This includes similar extraction efficiencies, ionization responses in the mass spectrometer source, and chromatographic retention times. However, due to the mass difference imparted by the deuterium (B1214612) atoms, the deuterated standard can be distinguished from the analyte of interest by the mass spectrometer. This allows for the correction of variations in sample preparation and instrumental analysis, thereby significantly improving the reliability of quantitative data. nih.gov

A key application noted for this compound is as an intermediate in the synthesis of labeled Arginine derivatives. pharmaffiliates.comusbio.net L-arginine and its metabolites are crucial components in numerous physiological pathways, including the nitric oxide (NO) synthesis and the urea (B33335) cycle. nih.govresearchgate.net The concentrations of these compounds in biological fluids are important biomarkers for various diseases. nih.govresearchgate.net Therefore, the accurate quantification of arginine and its derivatives is of significant clinical and research interest. By using a deuterated internal standard derived from or similar to this compound, researchers can perform stable isotope dilution assays to precisely measure the levels of these critical biomarkers. nih.gov

Table 1: Key Attributes of Deuterated Internal Standards for Quantitative Analysis

| Attribute | Description | Relevance of this compound |

| Chemical Equivalence | The internal standard should behave identically to the analyte during sample preparation and analysis. | As a deuterated analog, it has nearly identical chemical properties to its non-deuterated counterpart. |

| Mass Differentiation | The internal standard must be distinguishable from the analyte by the detector. | The six deuterium atoms provide a distinct mass shift, allowing for clear differentiation in a mass spectrometer. |

| Co-elution | In chromatographic methods, the internal standard should elute at or very near the same retention time as the analyte. | The isotopic substitution has a minimal effect on chromatographic retention time. |

| Correction for Matrix Effects | Helps to compensate for signal suppression or enhancement caused by other components in the sample matrix. | Its similar behavior to the analyte allows for accurate normalization of the analyte signal. researchgate.net |

Role as a Specialized Deuterated Solvent or Co-solvent in Complex NMR Studies

While not its primary application, the principles of using deuterated compounds in Nuclear Magnetic Resonance (NMR) spectroscopy are relevant to understanding the potential utility of molecules like this compound. In ¹H NMR (proton NMR), the signal from the solvent can overwhelm the signals from the analyte of interest. Therefore, deuterated solvents, where most hydrogen atoms are replaced with deuterium, are routinely used. rsc.org Deuterium is NMR-active but resonates at a much different frequency than protons, making the solvent essentially "invisible" in a standard ¹H NMR experiment. rsc.org

Common deuterated solvents include chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d6 (DMSO-d6). rsc.orgsrce.hr this compound, being a solid at room temperature, would not typically be used as a primary NMR solvent. However, it could potentially be used as a deuterated co-solvent or a reference standard in specific NMR studies, particularly those investigating thiourea (B124793) derivatives or related compounds.

Chromatographic Applications (e.g., HPLC, GC) Where Isotopic Labeling Facilitates Separation or Detection

In chromatography, the primary role of this compound is as an internal standard for quantification, especially when coupled with mass spectrometry (LC-MS/MS or GC-MS). nih.govresearchgate.net In these techniques, the chromatographic system (HPLC or GC) separates the components of a mixture, which are then detected and quantified by the mass spectrometer. The near-identical chromatographic behavior of the deuterated standard and the non-deuterated analyte ensures that they experience the same conditions throughout the analysis, which is crucial for accurate quantification. nih.govresearchgate.net

While isotopic labeling with deuterium does not typically lead to large differences in retention time that would be exploited for baseline separation from the protium (B1232500) analog, subtle separation can sometimes be observed, a phenomenon known as the isotope effect in chromatography. iaea.orgacs.org This effect is generally small and requires high-efficiency chromatographic columns to be observed. iaea.org However, the main advantage of using this compound in chromatography is not for separation enhancement but for its utility in detection. When a mass spectrometer is used as the detector, the difference in mass-to-charge ratio (m/z) allows for the unambiguous and simultaneous detection of both the analyte and its deuterated internal standard, even if they co-elute. mdpi.comjamstec.go.jpacs.org

Table 2: Research Findings on the Analysis of Thiourea Derivatives and Related Compounds by Chromatography

| Analytical Technique | Compound Class | Key Findings | Reference |

| UHPLC-PDA-ESI/MS | Isothiocyanates and degradation products | Identified thiourea as a degradation product of iberin (B1674146) in food supplements. | mdpi.com |

| HPLC-ESI-MS/MS | Phytohormones | Quantitative analysis of various plant hormones and related compounds in leaf tissue. | mdpi.com |

| LC-MS/MS | Arginine and its derivatives | Development of validated methods for the simultaneous analysis of L-arginine, ADMA, SDMA, and L-citrulline in serum using deuterated internal standards. | researchgate.net |

Application in X-ray and Neutron Diffraction for Investigating Hydrogen/Deuterium Positions and Dynamics in Solid State Structures

X-ray and neutron diffraction are powerful techniques for determining the three-dimensional structure of crystalline materials at the atomic level. While X-ray diffraction primarily provides information about the location of electron-dense atoms, neutron diffraction is particularly sensitive to the positions of lighter atoms, including hydrogen and its isotope, deuterium. acs.org

The crystal structure of the non-deuterated form, N,N'-dimethylthiourea, has been determined by single-crystal X-ray diffraction. iucr.org These studies reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For example, the structure of dichloridobis(N,N′-dimethylthiourea-κS)mercury(II) shows a distorted tetrahedral coordination sphere and both intra- and intermolecular hydrogen bonds of the type N—H⋯Cl. researchgate.net

Replacing hydrogen with deuterium to create this compound can be highly advantageous for diffraction studies, especially neutron diffraction. memberclicks.net Since neutrons are scattered by the atomic nucleus rather than the electron cloud, they can locate deuterium atoms with much higher precision than X-rays can locate hydrogen atoms. acs.org This is critical for accurately determining the geometry of hydrogen bonds and understanding the dynamics of molecules in the solid state. Combined X-ray and neutron diffraction studies provide a comprehensive picture of a crystal structure. Studying this compound with neutron diffraction could provide precise information on the orientation and vibrational motion of the methyl groups and the N-D bonds, offering deeper insights into the forces that govern its crystal packing.

Coordination Chemistry and Supramolecular Assemblies Involving 1,3 Dimethylthiourea D6

1,3-Dimethylthiourea-d6 as a Ligand in Metal Complexes

Thiourea (B124793) derivatives are known to coordinate with a wide range of metal ions, acting as ligands that can bind in different modes. uobasrah.edu.iq They are recognized for their ability to form stable complexes with transition metals, often coordinating through the sulfur atom. uobasrah.edu.iqresearchgate.net

Synthesis and Characterization of Deuterated Metal-Thiourea Complexes

The synthesis of metal complexes with this compound generally follows established protocols for its non-deuterated counterpart, 1,3-Dimethylthiourea. These methods typically involve the reaction of a metal salt with the thiourea ligand in a suitable solvent. For instance, dinitrosyl iron complexes have been successfully synthesized by the direct nitrosylation of a ferrous sulfate (B86663) and hydrochloric acid solution containing 1,3-dimethylthiourea. researchgate.net Similarly, a copper(I) complex, [CuCl(PPh₃)₂(dmtu)], was prepared by reacting copper(I) chloride with 1,3-dimethylthiourea (dmtu) and triphenylphosphine (B44618) in acetonitrile. nih.gov

The synthesis of the deuterated analogue would involve the substitution of standard 1,3-Dimethylthiourea with this compound (CAS 1329488-72-3). usbio.net The resulting deuterated complexes would be characterized using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would confirm the absence of proton signals from the methyl groups, while ²H (Deuterium) NMR would show a characteristic signal for the -CD₃ groups. ¹³C NMR would also show coupling with deuterium (B1214612).

Mass Spectrometry : This technique would verify the incorporation of the deuterated ligand by confirming the increased molecular weight of the complex.

Single-Crystal X-ray Diffraction : This method provides definitive structural information, including bond lengths and angles within the complex, confirming the coordination mode of the ligand. researchgate.netnih.gov

Elemental Analysis : Provides the percentage composition of elements to confirm the empirical formula of the newly synthesized complex. chemrxiv.org

Impact of Deuteration on Metal-Ligand Bonding and Electronic Structure

The replacement of hydrogen with deuterium, while chemically subtle, introduces measurable physical changes that can influence metal-ligand interactions. The primary source of these changes is the difference in mass, which alters the zero-point energy of the C-D bond compared to the C-H bond. This leads to what is known as the geometric isotope effect (GIE), where deuteration can cause slight changes in bond lengths and angles. researchgate.net

Vibrational Analysis of Metal-Ligand Modes and Isotopic Sensitivity

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for studying the coordination of thiourea ligands to metal ions. educationsource.in The key vibrational modes of interest include the C=S and C-N stretching frequencies. Coordination through the sulfur atom typically leads to a decrease in the C=S stretching frequency and an increase in the C-N stretching frequency. researchgate.net

Deuteration of the methyl groups in this compound provides a sensitive probe for assigning vibrational modes. The increased mass of deuterium causes a significant shift of C-D vibrational modes to lower frequencies (wavenumbers) compared to the corresponding C-H modes. This isotopic sensitivity is invaluable for untangling complex spectra and definitively assigning bands associated with the ligand's methyl groups.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Protonated Complexes | Expected Frequency Range (cm⁻¹) in Deuterated (-d6) Complexes | Reference |

|---|---|---|---|

| ν(C-H) stretch | 2900-3000 | ~2100-2250 (as ν(C-D)) | educationsource.in |

| δ(C-H) bend | 1350-1470 | ~950-1050 (as δ(C-D)) | educationsource.in |

| ν(C=S) stretch | ~700-750 (shifts on coordination) | ~700-750 (minor shift due to deuteration) | researchgate.net |

| ν(Metal-S) stretch | 200-400 | 200-400 (minor shift possible) | ethernet.edu.et |

This table presents typical vibrational frequencies for thiourea-related compounds and the theoretically expected shifts upon deuteration based on the mass difference between H and D. Actual values may vary depending on the specific metal and complex structure.

Supramolecular Interactions and Crystal Engineering of Deuterated Systems

Supramolecular chemistry focuses on the chemistry 'beyond the molecule', where non-covalent interactions dictate the assembly of molecules into larger, ordered structures. analis.com.my In the solid state, these interactions govern crystal packing and can lead to the formation of different polymorphs.

Role of Deuterium in Modulating Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Deuteration is a powerful yet subtle tool for modulating intermolecular interactions. Replacing protium (B1232500) (H) with deuterium (D) can alter the geometry and strength of hydrogen bonds, a phenomenon known as the geometric H/D isotope effect (GIE). researchgate.net This can influence the aggregation of molecules in the solid state. researchgate.net While the methyl groups of 1,3-dimethylthiourea are not classical hydrogen bond donors, they can participate in weaker C-H···S and C-H···π interactions, which are crucial for stabilizing crystal packing. science.gov

The substitution of H with D in these groups modifies the vibrational amplitudes and can lead to slightly different effective bond lengths and van der Waals radii, thereby altering the landscape of intermolecular forces. This can be enough to tip the balance in favor of a different packing arrangement or to modify the strength of interactions like halogen bonds (C-I···S), where thiourea's sulfur atom acts as a flexible halogen-bond acceptor. researchgate.net

Deuterium Effects on Crystal Packing, Polymorphism, and Phase Transitions

The subtle modulation of intermolecular forces by deuteration can have profound consequences on the macroscopic properties of crystalline materials. This can manifest as "isotopic polymorphism," where the deuterated and non-deuterated versions of a compound crystallize in different structures under identical conditions. researchgate.net The ability of a molecule to form different crystal structures, or polymorphs, is a central issue in crystal engineering, particularly in the pharmaceutical industry. researchgate.netresearchgate.net

Furthermore, deuteration can significantly affect the thermodynamics of solid-state phase transitions. Research on a thermosalient (jumping) crystal of nickel(II) bis(diisopropyl)dithiocarbamate demonstrated that selective deuteration of the methyl groups raised the temperature of its reversible phase transition by approximately 4 K. acs.orgnih.gov This effect was attributed to the way deuteration altered molecular vibrational modes, which in turn stabilized one phase relative to another. acs.org This highlights how isotopic substitution can be used to fine-tune the physical properties of molecular materials.

| Compound | Phase Transition Temperature (Protonated) | Phase Transition Temperature (Deuterated) | ΔT (K) | Reference |

|---|---|---|---|---|

| Nickel(II) bis(diisopropyl)dithiocarbamate | ~350 K | ~354 K | ~4 K | acs.org |

| Imidazolium Hydrogen Terephthalate | Exhibits different phases | Exhibits different phases | Isotopic Polymorphism | researchgate.net |

This table provides examples from the literature demonstrating the tangible effect of deuteration on the phase transition temperatures and polymorphic behavior of molecular crystals.

Utilization of 1,3 Dimethylthiourea D6 As a Precursor in Complex Labeled Synthesis

Synthesis of Other Deuterated Organic Molecules and Biomolecules (e.g., Arginine Derivatives)

The structural core of 1,3-dimethylthiourea can be chemically transformed to create other functional groups, making its deuterated form, 1,3-dimethylthiourea-d6, a strategic starting material for introducing deuterium (B1214612) into a variety of organic and biomolecules. A significant application lies in the synthesis of deuterated guanidines, which are key components of biologically important molecules like arginine.

The conversion of thioureas to guanidines is a well-established synthetic transformation. organic-chemistry.orgorientjchem.orgresearchgate.netorganic-chemistry.org This process typically involves the activation of the thiourea (B124793), often through reaction with agents like carbodiimides or metal salts, followed by reaction with an amine. nih.gov For instance, a mild photocatalytic method using Ru(bpy)₃Cl₂ under visible light can convert various thioureas to their corresponding guanidines at room temperature. organic-chemistry.org This reaction proceeds through a proposed carbodiimide (B86325) intermediate. organic-chemistry.org

Given these established synthetic routes, this compound can be employed as a precursor for synthesizing deuterated arginine derivatives. The guanidino group of arginine is its defining feature, and by constructing this group from a deuterated thiourea, the deuterium labels can be incorporated into the final amino acid structure. The general synthetic approach would involve the transformation of the deuterated thiourea moiety in this compound into a deuterated guanidino group, which is then incorporated into the arginine backbone.

Table 1: Key Data on the Conversion of Thiourea to Guanidine

| Transformation | Reagents/Conditions | Intermediate | Significance for Deuteration |

| Guanylation | HgCl₂, Amines | Carbodiimide | A common but toxic method that can be adapted for deuterated analogs. nih.gov |

| Photocatalytic Guanylation | Ru(bpy)₃Cl₂, Visible Light, H₂O/EtOH | Carbodiimide | A mild, environmentally friendly method applicable to deuterated thioureas. organic-chemistry.orgresearchgate.net |

| General Guanylation | Cyanuric chloride, Amines | Activated Thiourea | Avoids heavy metal waste, suitable for clean synthesis of deuterated compounds. organic-chemistry.org |

The ability to synthesize deuterated arginine and its derivatives is of significant interest in metabolic studies and proteomics. Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique that relies on the metabolic incorporation of "heavy" amino acids to quantify proteins. Synthetically produced deuterated arginine derivatives from precursors like this compound can serve as standards or tracers in such experiments.

Applications in Building Blocks for Advanced Materials with Isotopic Tags

The field of materials science increasingly utilizes isotopically labeled compounds to probe material structure and dynamics, as well as to enhance material properties. Deuterated polymers, for example, are crucial for neutron scattering techniques, which provide detailed information about polymer conformation and phase behavior that is inaccessible by other methods. researchgate.netacs.org

This compound can function as a deuterated building block or monomer in the synthesis of advanced materials with isotopic tags. dataintelo.comresearchgate.net The incorporation of such labeled monomers into a polymer chain results in an isotopically tagged material. This labeling allows for precise tracking and analysis of the material's properties and behavior.

The synthesis of these materials can be achieved through the direct polymerization of deuterated monomers. researchgate.net This method ensures a uniform distribution of the deuterium label throughout the polymer structure. researchgate.net The presence of the thiourea functional group in this compound also offers a reactive handle for further chemical modification or for directing the self-assembly of supramolecular structures.

The impact of deuteration on material properties can be significant. It can alter vibrational frequencies, hydrogen bonding, and thermal stability. resolvemass.ca In some cases, deuteration can enhance the performance of materials, for example, by reducing non-radiative decay processes in luminescent materials, thereby improving their optical properties. rsc.org The use of deuterated building blocks like this compound is therefore a key strategy in the rational design of advanced functional materials. dataintelo.com

Table 2: Applications of Deuterated Building Blocks in Materials Science

| Application Area | Technique/Purpose | Role of Deuterated Building Block |

| Polymer Science | Small-Angle Neutron Scattering (SANS) | Provides contrast to study polymer conformation and blends. acs.org |

| Materials Characterization | Neutron Diffraction | Enables the study of site-specific interactions, such as gas adsorption in metal-organic frameworks. ansto.gov.au |

| Advanced Materials Design | Tuning Physical Properties | Deuteration can modify thermal stability, optical properties, and phase transition temperatures. resolvemass.carsc.org |

| Mechanistic Studies | Isotopic Tracing | Allows for the investigation of reaction mechanisms and degradation pathways in materials. ansto.gov.au |

Emerging Research Frontiers and Future Perspectives

Integration of 1,3-Dimethylthiourea-d6 in Advanced Materials Science Research for Probing Dynamics and Structure

The incorporation of deuterated molecules into advanced materials is a burgeoning field with significant promise. Deuterated compounds are particularly valuable in studies utilizing neutron scattering, a powerful technique for probing the structure and dynamics of materials at the atomic and molecular level. stfc.ac.uk Because neutrons interact with atomic nuclei, their scattering cross-section is different for hydrogen and deuterium (B1214612), allowing for "contrast matching." stfc.ac.uk By selectively deuterating components within a complex material, such as a polymer blend or a biological membrane, researchers can effectively make certain parts "invisible" to neutrons, thereby highlighting the structure and behavior of the non-deuterated components, or vice-versa.

This compound, with its deuterated methyl groups, is an ideal candidate for such studies. The thiourea (B124793) moiety is known for its strong hydrogen-bonding capabilities and its ability to act as a building block in supramolecular assemblies and organocatalysis. acs.orgnih.gov When integrated into polymers or other materials, the deuterated dimethylthiourea unit can serve as a precise probe. For instance, in polymer science, deuterated polymers are used to study degradation pathways in biodegradable materials, contributing to sustainability research. resolvemass.ca The enhanced stability of C-D bonds compared to C-H bonds can also lead to materials with increased resistance to oxidative and thermal degradation. dtic.mil

By using this compound, researchers can investigate:

Polymer Chain Dynamics: Tracking the movement and conformation of polymer chains in which the deuterated compound is embedded.

Interface Structures: Elucidating the arrangement of molecules at the interface between different material phases.

Hydrogen-Bonding Networks: Studying the dynamics of hydrogen bonds, a crucial interaction in many materials, by observing the behavior of the deuterated thiourea group without the overwhelming signal from protons. acs.org

Table 1: Comparison of Protium (B1232500) and Deuterium Properties in Materials Science

| Property | Protium (¹H) | Deuterium (²H or D) | Implication in Materials Science |

| Nuclear Mass | ~1 amu | ~2 amu | Alters vibrational frequencies and moments of inertia. dtic.mil |

| Bond Energy (C-X) | Weaker | Stronger (by 1.2-1.5 kcal/mol) | Increased thermal and oxidative stability of deuterated materials. musechem.comnih.gov |

| Neutron Scattering Cross-Section | High (incoherent) | Different from ¹H (coherent) | Enables contrast variation in neutron scattering experiments to probe structure. stfc.ac.uk |

| Vibrational Frequency (C-X stretch) | Higher | Lower | Creates distinct spectroscopic signatures for probing molecular environments. dtic.mil |

Novel Spectroscopic Methodologies and Instrumentation Tailored for Deuterated Compounds

The unique nuclear and vibrational properties of deuterium have spurred the development and refinement of spectroscopic techniques that are either specifically designed for or greatly benefit from isotopic labeling.